![molecular formula C14H22N2O3 B5595800 N-(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl)furan-2-carboxamide](/img/structure/B5595800.png)
N-(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl)furan-2-carboxamide
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Overview
Description
N-(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl)furan-2-carboxamide is an organic compound that has garnered interest due to its unique structural properties and potential applications in various fields. This compound is characterized by the presence of a piperidine ring substituted with a hydroxy group and a furan-2-carboxamide moiety. It is a derivative of the well-known radical 2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO), which is widely used in organic synthesis and as a radical scavenger .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl)furan-2-carboxamide typically involves the reaction of 1-hydroxy-2,2,6,6-tetramethylpiperidine with furan-2-carboxylic acid or its derivatives under appropriate conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production methods for this compound may involve continuous-flow synthesis techniques to enhance efficiency and yield. These methods allow for better control over reaction parameters and can be scaled up for large-scale production .
Chemical Reactions Analysis
Types of Reactions
N-(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl)furan-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The furan ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), reducing agents such as lithium aluminum hydride (LiAlH₄), and various nucleophiles or electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield ketones or aldehydes, while reduction can produce amines or alcohols .
Scientific Research Applications
N-(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl)furan-2-carboxamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl)furan-2-carboxamide involves its ability to scavenge free radicals and inhibit oxidative processes. The hydroxy group in the piperidine ring can donate hydrogen atoms to neutralize reactive oxygen species, thereby protecting cells and materials from oxidative damage . The compound can also form bi-directional hydrogen bonds with other molecules, enhancing its stability and effectiveness .
Comparison with Similar Compounds
Similar Compounds
2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO): A widely used radical scavenger and oxidation catalyst.
4-Hydroxy-2,2,6,6-tetramethylpiperidine-1-oxyl: Another derivative of TEMPO with similar radical scavenging properties.
N-(2,2,6,6-Tetramethylpiperidin-4-yl)methacrylamide: Used in polymer chemistry for its radical scavenging abilities.
Uniqueness
N-(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl)furan-2-carboxamide stands out due to its unique combination of a piperidine ring and a furan-2-carboxamide moiety, which imparts distinct chemical and physical properties. This combination enhances its stability and effectiveness as a radical scavenger and antioxidant .
Properties
IUPAC Name |
N-(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl)furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O3/c1-13(2)8-10(9-14(3,4)16(13)18)15-12(17)11-6-5-7-19-11/h5-7,10,18H,8-9H2,1-4H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXSIUUPCTCMAGG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC(N1O)(C)C)NC(=O)C2=CC=CO2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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